L-Glutamic acid di-tert-butyl ester hydrochloride
CAS No.: 32677-01-3
Cat. No.: VC21540111
Molecular Formula: C13H26ClNO4
Molecular Weight: 295.80 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32677-01-3 |
---|---|
Molecular Formula | C13H26ClNO4 |
Molecular Weight | 295.80 g/mol |
IUPAC Name | ditert-butyl 2-aminopentanedioate;hydrochloride |
Standard InChI | InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H |
Standard InChI Key | LFEYMWCCUAOUKZ-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-] |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Chemical Properties and Structural Characteristics
L-Glutamic acid di-tert-butyl ester hydrochloride is characterized by its well-defined physical and chemical properties, making it a reliable reagent for research applications. The compound possesses the following key characteristics:
The compound is structurally derived from L-glutamic acid, with both carboxylic acid groups protected as tert-butyl esters. This protection pattern is particularly valuable in peptide synthesis as it allows chemists to perform selective reactions at the amino group while preserving the carboxyl functionalities for subsequent coupling reactions. The presence of the hydrochloride salt enhances stability during storage and handling compared to the free amine form .
Synthesis Methods and Reaction Pathways
Several established synthetic routes exist for preparing L-Glutamic acid di-tert-butyl ester hydrochloride, each with distinct advantages depending on the starting materials and desired scale:
Direct Esterification
The most straightforward approach involves direct esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. This method is particularly suitable for larger-scale preparations.
Protected Intermediates Approach
An alternative synthetic pathway utilizes L-pyroglutamic acid as the starting material:
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Esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid (70% yield)
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Introduction of functional groups via α-methylenation methods (75% yield)
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Selective ring opening with LiOH while preserving the tert-butyl ester (67% yield)
Alternative Method from Protected Glutamic Acid
As described in source , the synthesis can also proceed via:
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Preparation of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester
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Hydrogenation with 10% Pd/C in methanol under hydrogen atmosphere
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Filtration through celite and concentration
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Purification by recrystallization from ethanol
Applications in Research and Industry
L-Glutamic acid di-tert-butyl ester hydrochloride demonstrates remarkable versatility across multiple fields:
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders related to glutamate receptor function . Its defined stereochemistry and protected functional groups make it valuable for creating complex drug molecules with precise three-dimensional structures.
Peptide Synthesis
In peptide chemistry, this compound is extensively used for:
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Protection of glutamic acid residues during peptide coupling reactions
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Creation of bioactive peptides with controlled release properties
Biochemical Research
Researchers utilize L-Glutamic acid di-tert-butyl ester hydrochloride to:
Other Industrial Applications
The compound finds additional applications in:
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Food industry as a flavor enhancer with lower sodium content
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Polymer chemistry as a building block for biodegradable materials
Biological Activity and Pharmacological Properties
Anticancer Properties
Recent research has evaluated L-Glutamic acid di-tert-butyl ester derivatives for potential anticancer activity:
Compound | Cancer Cell Line | Inhibition Rate | Comparison Drug |
---|---|---|---|
Di-tert-butyl L-glutamate derivatives | MCF-7 (breast) | 65% at 10 µM | Tamoxifen |
Di-tert-butyl L-glutamate derivatives | SK-BR-3 (breast) | 70% at 10 µM | Olaparib |
While these compounds showed activity against breast cancer cells, they were generally less potent compared to L-γ-methyleneglutamic acid amides in the same study . The tert-butyl esters appear to act as prodrugs with moderate anticancer properties .
Neurological Activity
The compound has demonstrated convulsant properties in mice and rats, suggesting potential applications in neuropharmacology research . These properties may relate to its structural similarity to glutamate, an important neurotransmitter in the central nervous system.
Pharmacokinetic Properties
While specific pharmacokinetic data for L-Glutamic acid di-tert-butyl ester hydrochloride itself is limited, related compounds have shown:
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Moderate exposure to the brain with half-lives around 0.74 hours
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Good tissue distribution in kidney and liver
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Clearance rates approximately 31% of hepatic blood flow in mice
Comparison with Structurally Related Compounds
L-Glutamic acid di-tert-butyl ester hydrochloride has several structural analogs with similar but distinct properties:
Compound | Key Differences | Relative Advantages |
---|---|---|
L-Aspartic acid di-tert-butyl ester HCl | One carbon shorter in side chain | Similar neurological applications |
L-Glutamic acid γ-benzyl ester | Different protecting group (benzyl vs. tert-butyl) | Alternative deprotection conditions |
Boc-L-glutamic acid α-tert-butyl ester | N-terminal protected with Boc group | Selective side-chain reactions |
L-γ-methyleneglutamic acid amides | Amides instead of esters, methylene group at γ-position | Higher anticancer potency |
The unique advantage of L-Glutamic acid di-tert-butyl ester hydrochloride lies in its dual protection of both carboxyl groups with tert-butyl esters, offering orthogonal reactivity compared to other protecting groups .
Current Research Trends and Future Perspectives
Recent scientific literature indicates several emerging applications and research directions:
Advanced Drug Delivery Systems
Researchers are exploring the incorporation of L-Glutamic acid di-tert-butyl ester derivatives into targeted drug delivery systems, particularly for cancer therapeutics . The controlled release properties of these esters make them promising candidates for prodrug development.
Sustainable Chemistry Applications
The compound's role in biodegradable polymer synthesis aligns with growing interest in environmentally friendly materials . Future research may expand its applications in green chemistry and sustainable material development.
Combination Therapies
Studies investigating the synergistic effects of glutamic acid derivatives with established chemotherapeutics represent a promising research direction . Such combinations may enhance efficacy while reducing side effects in cancer treatment.
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